molecular formula C5H5BrN2S B1526541 3-amino-5-bromo-1,2-dihydropyridine-2-thione CAS No. 64007-61-0

3-amino-5-bromo-1,2-dihydropyridine-2-thione

Cat. No.: B1526541
CAS No.: 64007-61-0
M. Wt: 205.08 g/mol
InChI Key: CQMJOLDROOGWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-1,2-dihydropyridine-2-thione is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2-dihydropyridine-2-thione scaffold, recognized as a privileged structure in the design of biologically active molecules. The presence of both amino and thione functional groups on the heterocyclic core makes it a versatile precursor for synthesizing novel pharmacophoric hybrids . The 2-pyridone and dihydropyridine structural motifs are pervasive in naturally occurring and synthetic compounds with a wide spectrum of biological activities . These scaffolds are known to exhibit antibacterial, antifungal, antiviral, and anticancer properties, making them valuable starting points for developing new therapeutic agents . The specific substitution pattern of this compound, with a bromo group at the 5-position, provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries for biological screening . Similarly, the amino group facilitates the introduction of various substituents, enabling fine-tuning of the molecule's physicochemical and pharmacological properties. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult relevant safety data sheets and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-amino-5-bromo-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMJOLDROOGWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734142
Record name 3-Amino-5-bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64007-61-0
Record name 3-Amino-5-bromo-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64007-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-bromo-1,2-dihydropyridine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Several procedures utilize palladium catalysis to functionalize the pyridine ring and introduce substituents that facilitate subsequent thione formation:

Reagents & Catalysts Conditions Yield Remarks
Pd2(dba)3, xantphos, Cs2CO3 in 1,4-dioxane at 95°C for 18 h Argon atmosphere, sealed tube 40-49% Coupling with various bromopyridines or aryl halides to form amino-substituted intermediates
Pd(OAc)2, xantphos, Cs2CO3 in dry 1,4-dioxane at 100°C for 3 h Argon atmosphere 35.7% Coupling with substituted phenoxy derivatives
Pd(dba)3, xantphos, Cs2CO3 in dioxane at 85°C overnight Argon atmosphere ~57% Formation of amino-substituted pyridin-2-one derivatives

These reactions are typically followed by purification through silica gel chromatography using methanol/dichloromethane or ethyl acetate/hexanes gradients.

Use of Sodium Hydride in N,N-Dimethylformamide (DMF)

Another approach involves nucleophilic substitution facilitated by sodium hydride in DMF:

  • Procedure:
    To a solution of (6-chloro-pyridin-3-yl)-(4-methyl-piperazin-1-yl)-methanone (2.0 g, 7.46 mmol) in DMF (10 mL), 3-amino-5-bromo-1-methyl-1H-pyridin-2-one (1.8 g, 8.95 mmol) and sodium hydride (537 mg, 22.4 mmol) are added. The mixture is stirred for 18 hours, quenched with water, extracted with ethyl acetate, dried, concentrated, and purified by flash chromatography to yield the substituted product (900 mg, 1.94 mmol).

This method is useful for preparing amino-substituted intermediates that can be further converted to thione derivatives.

Carbamate Intermediate Formation

A method to prepare bromo phenyl carbamate intermediates involves:

  • Procedure:
    Phenyl chloroformate (2.32 mL, 3 equiv) is added dropwise to a suspension of potassium thiocyanate (1.79 g, 3 equiv) in acetone (12 mL) at room temperature. After stirring and heating to 60°C for 10 minutes, aminopyridone (1.25 g, 6.15 mmol) in acetone (5 mL) is added and stirred overnight. The mixture is filtered, washed, concentrated, and chromatographed to give bromo phenyl carbamate (~77% yield).

This intermediate can be a precursor for further thiocarbonylation steps.

Summary Table of Preparation Methods

Method Key Reagents Solvent Conditions Yield Notes
Thiophosgene-mediated thiourea formation 5-bromo-3-amino-1-methyl-2-pyridone, thiophosgene, ethanolamine Chloroform, aqueous NaHCO3 RT to 60°C, 1-1.5 h Not specified Direct introduction of thiourea moiety
Pd-catalyzed cross-coupling Pd2(dba)3 or Pd(OAc)2, xantphos, Cs2CO3 1,4-dioxane, water, n-butanol 85–110°C, 0.75–18 h 35–49% Formation of amino-substituted intermediates
Sodium hydride nucleophilic substitution Sodium hydride, aminopyridone derivatives DMF RT, 18 h Not specified Formation of substituted pyridin-2-one derivatives
Carbamate intermediate synthesis Phenyl chloroformate, potassium thiocyanate, aminopyridone Acetone RT to 60°C, overnight ~77% Precursor for thiocarbonylation

Research Findings and Notes

  • The use of palladium catalysts with phosphine ligands (e.g., xantphos) is critical for efficient cross-coupling reactions, enabling the introduction of various substituents on the pyridine ring that can be further transformed into the thione derivative.

  • Base selection (Cs2CO3, K3PO4, NaH) and solvent choice (DMF, dioxane, chloroform) significantly influence reaction yields and product purity.

  • The thiophosgene method is a classical approach for introducing thiourea groups, which upon further reaction can yield the thione functionality characteristic of this compound.

  • Purification techniques such as silica gel chromatography with gradient elution (MeOH/DCM or EtOAc/hexanes) are standard to isolate high-purity products.

  • Reported yields vary from moderate (35%) to good (77%) depending on the method and substrate, indicating room for optimization in industrial or laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-bromo-1,2-dihydropyridine-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.

    Coupling Reactions: The amino group can participate in coupling reactions, forming bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

3-amino-5-bromo-1,2-dihydropyridine-2-thione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-bromo-1,2-dihydropyridine-2-thione depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The amino and thione groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 1,2-dihydropyridine-2-thione scaffold is a versatile framework modified by substituents at positions 3, 5, or 5. Below is a comparative analysis of key analogues:

Structural and Substituent Variations

Compound Name Substituents (Positions) CAS Number Key Features
3-Amino-5-bromo-1,2-dihydropyridine-2-thione -NH₂ (3), -Br (5) 1073-65-0 Bromine enhances electrophilicity; amino group enables nucleophilic reactions .
1-Methyl-1,2-dihydropyridine-2-thione -CH₃ (1) Not provided Methyl at N1 stabilizes the ring but reduces solubility .
3-Fluoro-1,2-dihydropyridine-2-thione -F (3) 865663-90-7 Fluorine’s electronegativity alters electronic properties; potential in PET imaging .
6-(Trifluoromethyl)-1,2-dihydropyridine-2-thione -CF₃ (6) Not provided Strong electron-withdrawing group enhances stability and acidity .
1-Hydroxy-1,2-dihydropyridine-2-thione -OH (1) 105827-78-9 Hydroxyl group increases hydrogen-bonding capacity; used in metabolite studies .

Physicochemical Properties

  • Solubility: The amino group in this compound improves aqueous solubility compared to non-polar analogues like 1-methyl-1,2-dihydropyridine-2-thione .
  • Electronic Effects : Bromine’s inductive effect lowers electron density at position 5, making it a site for nucleophilic attack. In contrast, the trifluoromethyl group in the 6-position increases acidity of the thione group .
  • Stability : Fluorinated derivatives (e.g., 3-fluoro-1,2-dihydropyridine-2-thione) exhibit enhanced metabolic stability compared to brominated analogues, critical for pharmaceutical applications .

Biological Activity

3-Amino-5-bromo-1,2-dihydropyridine-2-thione, a heterocyclic compound with the molecular formula C5_5H5_5BrN2_2S, is gaining attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group at the 3-position, a bromine atom at the 5-position, and a thione group at the 2-position, which contribute to its reactivity and potential therapeutic applications.

The synthesis of this compound typically involves the bromination of 3-amino-2-thiopyridine using brominating agents such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. This reaction requires controlled temperatures to ensure selective bromination at the desired position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. This mechanism underlies its potential as a lead compound in drug discovery and development.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, compounds containing similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure allows it to act on multiple cancer cell lines. Studies have reported that related pyridine derivatives possess anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The presence of the bromine atom is believed to enhance these effects through electron-withdrawing properties that stabilize reactive intermediates .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory activity. Compounds with similar scaffolds have shown potential in reducing inflammation markers in various models, suggesting that this compound may share these beneficial properties .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to participate in a wider range of chemical reactions compared to similar compounds such as 3-amino-5-bromopyridine or 2-amino-5-bromopyridine. The thione group enhances its reactivity and biological versatility.

Compound Key Features Biological Activity
This compound Amino and thione groupsAntimicrobial, anticancer, anti-inflammatory
3-Amino-5-bromopyridine Lacks thione groupLimited biological activity
2-Amino-5-bromopyridine Different amino positionVaries in reactivity

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various pyridine derivatives against E. coli and S. aureus. The results indicated that the presence of the bromine atom significantly enhanced the antimicrobial activity compared to non-brominated analogs .

Anticancer Screening

In a study focusing on anticancer properties, this compound was tested against MCF-7 breast cancer cells. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-amino-5-bromo-1,2-dihydropyridine-2-thione, and how do they influence experimental handling?

  • Answer: The compound’s molecular formula (C₅H₄BrN₂S), molecular weight (~213.07 g/mol), and tautomeric equilibrium (thione-thiol) are critical for solubility and stability. The bromine atom enhances electrophilicity, facilitating nucleophilic substitution, while the thione group contributes to metal coordination and redox activity. Storage should prioritize anhydrous conditions and inert atmospheres to prevent decomposition. Structural analogs like 3-fluoro-1,2-dihydropyridine-2-thione exhibit similar sensitivity to moisture and oxygen .

Q. What synthetic methodologies are commonly employed to prepare this compound, and what are their limitations?

  • Answer: A prevalent route involves cyclization of 3-amino-5-bromo-1,2,4-triazole with 2-chlorobenzonitrile in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base. Yields typically range from 60–75%, with challenges in regioselectivity and byproduct formation. Alternative methods include halogenation of precursor dihydropyridines using N-bromosuccinimide (NBS), but this requires precise temperature control to avoid over-bromination .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways or predict electronic properties for this compound?

  • Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for calculating bond dissociation energies, frontier molecular orbitals, and charge distribution. For example, DFT can model the thione group’s nucleophilic reactivity or the bromine atom’s electrophilic susceptibility. Basis sets such as 6-31G(d,p) are suitable for geometry optimization, while solvent effects can be incorporated using the SMD model .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., NMR vs. XRD)?

  • Answer: For XRD analysis, SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures and validate bond lengths/angles. Discrepancies between experimental NMR (e.g., unexpected coupling patterns) and computational predictions may arise from dynamic effects like tautomerism. Variable-temperature NMR or isotopic labeling can clarify such ambiguities. Cross-validating with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. How can reaction conditions be tailored to introduce substituents at specific positions on the dihydropyridine-thione core?

  • Answer: The bromine atom at position 5 is amenable to Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) for aryl/heteroaryl introductions. For amino group modifications, reductive amination or protection/deprotection strategies (e.g., Boc groups) are effective. Solvent choice (e.g., THF for polar intermediates) and microwave-assisted heating can enhance reaction efficiency .

Methodological and Analytical Questions

Q. What advanced techniques characterize thione tautomerism or redox behavior in this compound?

  • Answer: Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) differentiate thione (C=S) and thiol (C-SH) forms. Electrochemical methods (cyclic voltammetry) reveal redox potentials linked to the thione group’s electron-transfer capacity. Fluorescent probes leveraging PET (photoinduced electron transfer) mechanisms, as seen in TPE-based systems, can track tautomeric shifts in real-time .

Q. How should researchers design biological activity assays to evaluate this compound’s antimicrobial or anticancer potential?

  • Answer: Standard protocols include:

  • MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • ROS detection via DCFH-DA fluorescence to probe oxidative stress mechanisms.
    Control experiments with structural analogs (e.g., non-brominated derivatives) isolate the bromine’s role in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-5-bromo-1,2-dihydropyridine-2-thione
Reactant of Route 2
3-amino-5-bromo-1,2-dihydropyridine-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.